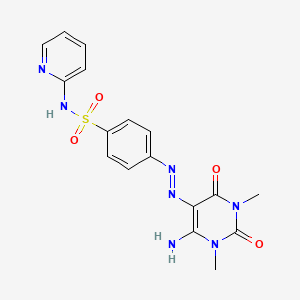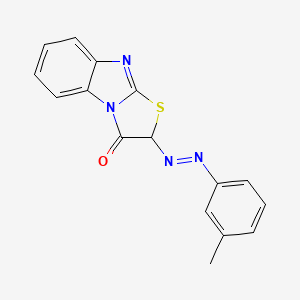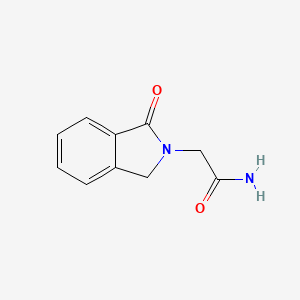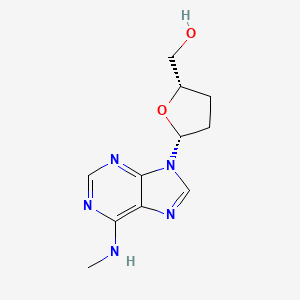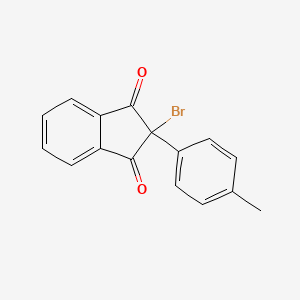
1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- is a chemical compound that belongs to the class of organic compounds known as indanones. These compounds are characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring. The presence of a bromine atom and a methylphenyl group in the structure of this compound makes it unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the bromination of 1H-Indene-1,3(2H)-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the overall efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized indanones.
Biology: In biological research, the compound may be used to study the effects of brominated indanones on biological systems, including their potential as enzyme inhibitors or modulators.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and the methylphenyl group in the compound’s structure can influence its reactivity and binding affinity to various biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, thereby affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Indene-1,3(2H)-dione: The parent compound without the bromine and methylphenyl substituents.
2-Bromo-1H-Indene-1,3(2H)-dione: A similar compound with only the bromine substituent.
2-(4-Methylphenyl)-1H-Indene-1,3(2H)-dione: A similar compound with only the methylphenyl substituent.
Uniqueness
1H-Indene-1,3(2H)-dione, 2-bromo-2-(4-methylphenyl)- is unique due to the presence of both the bromine atom and the methylphenyl group. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and potential applications. The dual substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
76475-65-5 |
|---|---|
Molecular Formula |
C16H11BrO2 |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
2-bromo-2-(4-methylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11BrO2/c1-10-6-8-11(9-7-10)16(17)14(18)12-4-2-3-5-13(12)15(16)19/h2-9H,1H3 |
InChI Key |
RXOHJTMHRJEYOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


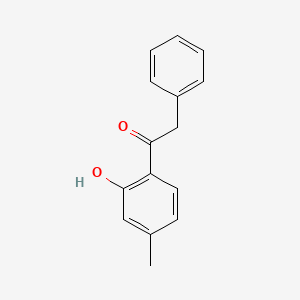
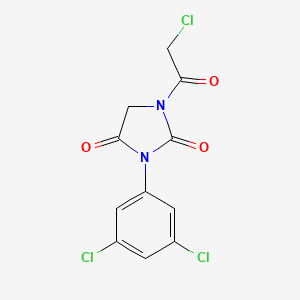
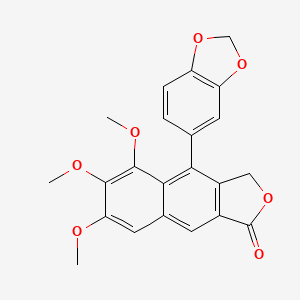

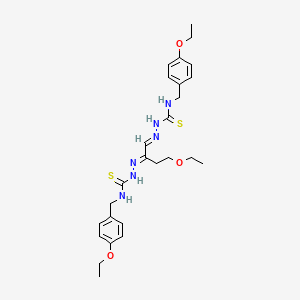
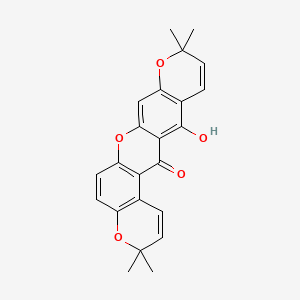
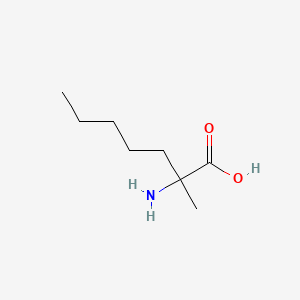
![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)
